D-Alanine, L-leucyl-

Übersicht

Beschreibung

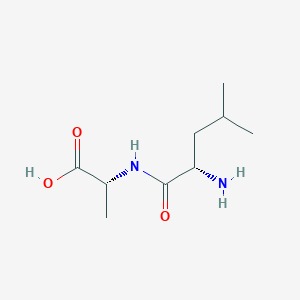

D-Alanine, L-leucyl- is a dipeptide composed of D-alanine and L-leucine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, L-leucyl- typically involves the coupling of D-alanine and L-leucine. This can be achieved through standard peptide synthesis techniques, such as the use of carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent like dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of D-Alanine, L-leucyl- may involve enzymatic methods, where specific enzymes catalyze the formation of the peptide bond between D-alanine and L-leucine. This approach can offer higher specificity and yield compared to chemical synthesis. Additionally, recombinant DNA technology can be employed to produce the necessary enzymes in large quantities, facilitating the industrial-scale production of the dipeptide.

Types of Reactions:

Oxidation: D-Alanine, L-leucyl- can undergo oxidation reactions, particularly at the amino acid side chains. For example, the leucine residue can be oxidized to form leucine hydroperoxide.

Reduction: Reduction reactions are less common for this dipeptide, but the peptide bond itself can be reduced under specific conditions.

Substitution: Substitution reactions can occur at the amino groups, where the hydrogen atoms can be replaced by other functional groups, such as acyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Acylation reagents like acetic anhydride or alkylating agents like methyl iodide are commonly used.

Major Products Formed:

Oxidation: Leucine hydroperoxide and other oxidized derivatives.

Reduction: Reduced forms of the peptide bond.

Substitution: Acylated or alkylated derivatives of D-Alanine, L-leucyl-.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Research

1. Peptide Bond Formation Studies

D-Alanine, L-leucyl- serves as a model compound for studying peptide bond formation and stability. Its unique stereochemistry allows researchers to investigate how different configurations influence biochemical interactions and stability in peptides.

2. Protein Folding and Enzyme Interactions

The dipeptide is utilized to explore protein folding mechanisms and enzyme specificity. By examining how D-Alanine, L-leucyl- interacts with various enzymes and proteins, researchers gain insights into the fundamental processes that govern protein structure and function.

3. Antimicrobial Activity

D-Alanine exhibits antibacterial properties by interfering with bacterial cell wall synthesis. It is involved in the mechanism of action of antibiotics like d-cycloserine, which mimics D-alanine to inhibit enzymes critical for peptidoglycan biosynthesis in bacteria such as Mycobacterium tuberculosis. This property positions D-Alanine as a potential candidate for developing new antimicrobial therapies.

Industrial Applications

1. Biodegradable Materials Production

D-Alanine, L-leucyl- is increasingly being used in the production of biodegradable materials. Its role as a precursor for more complex peptides and proteins facilitates the development of environmentally friendly plastics, such as polyester amides and polylactic acid . This application aligns with global efforts to reduce plastic waste and promote sustainability.

2. Food Industry Enhancements

In the food sector, D-Alanine is added as an artificial sweetener to enhance flavor profiles without contributing calories. Its incorporation into food products demonstrates its versatility beyond traditional applications in biochemistry .

Efficient Biosynthesis

A study conducted by Dong et al. (2024) highlighted an efficient biosynthesis method for D/L-alanine using recombinant Escherichia coli. The optimized conditions achieved high concentrations of D-alanine (6.48 g/L) and L-alanine (7.05 g/L) within three hours at 37°C and 180 rpm. This research underscores the potential for large-scale production of D-Alanine derivatives.

Radiotracer Development

A notable study developed d-[3-11C]alanine as a radiotracer for detecting bacterial infections in vivo. This tracer demonstrated selective accumulation in living bacteria while showing minimal uptake in sterile inflammation areas, indicating its potential utility in clinical diagnostics . The ability to differentiate between infected and non-infected tissues represents a significant advancement in medical imaging technologies.

Wirkmechanismus

The mechanism of action of D-Alanine, L-leucyl- depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as a substrate for peptidases, which cleave the peptide bond to release the individual amino acids. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.

L-Alanyl-L-alanine: A dipeptide composed of two L-alanine residues.

L-Alanyl-L-leucine: Similar to D-Alanine, L-leucyl-, but with both amino acids in the L-configuration.

Uniqueness: D-Alanine, L-leucyl- is unique due to its mixed stereochemistry, which can influence its interactions with biological molecules and its overall stability. This dipeptide’s specific combination of D-alanine and L-leucine can result in distinct biochemical properties compared to other dipeptides.

Biologische Aktivität

D-Alanine, L-leucyl- is a dipeptide composed of D-alanine and L-leucine, two amino acids that play significant roles in various biological processes. This compound has garnered attention due to its potential applications in pharmaceuticals, microbial activity, and metabolic pathways. This article explores the biological activity of D-Alanine, L-leucyl-, including its synthesis, mechanisms of action, and implications in health and disease.

Efficient Biosynthesis

The production of D/L-alanine can be achieved through various methods, including microbial fermentation and biocatalytic processes. Recent studies have highlighted an efficient biosynthesis method using recombinant Escherichia coli strains. In a study by Dong et al. (2024), D-alanine and L-alanine concentrations reached 6.48 g/L and 7.05 g/L, respectively, under optimized conditions (37°C, 180 rpm) after 3 hours of reaction time. The study emphasized the role of alanine dehydrogenase as a rate-limiting enzyme in D/L-alanine synthesis .

Table 1: Synthesis Conditions for D/L-Alanine

| Parameter | Optimal Condition | Result |

|---|---|---|

| Temperature | 37°C | Maximal yield achieved |

| Rotation Speed | 180 rpm | Enhanced mixing |

| Reaction Time | 3 hours | High concentration |

| Strain Used | E. coli BL21(DE3) | Effective production |

Antibacterial Activity

D-amino acids, including D-alanine, have been shown to exhibit antibacterial properties. Research indicates that D-alanine can inhibit the growth of certain bacterial species by interfering with cell wall synthesis. For instance, d-Cycloserine, an antibiotic that mimics D-alanine, inhibits alanine racemase, thereby blocking the production of D-alanine necessary for bacterial cell wall formation .

Neurotransmitter Functions

D-amino acids also play crucial roles in the central nervous system. D-Alanine has been implicated in neurotransmission processes and may act as a neuromodulator. Studies have shown that D-serine, another D-amino acid, acts as a co-agonist at NMDA receptors, influencing synaptic plasticity and cognitive functions. The presence of D-alanine in neural tissues suggests it may have similar roles .

Case Studies on Biological Activity

Several studies have explored the biological effects of D-Alanine and its derivatives:

- Inhibition of Biofilm Formation : Research demonstrated that D-Tyrosine (a related compound) inhibited biofilm formation in Pseudomonas aeruginosa at varying concentrations. This suggests that similar mechanisms may apply to D-Alanine regarding bacterial adhesion and biofilm development .

- Radiotracer Applications : A study using d-[3-11C]alanine as a radiotracer showed its potential for detecting bacterial infections in vivo. Increased uptake was observed in models of osteomyelitis and pneumonia caused by Pseudomonas aeruginosa, indicating its utility in clinical diagnostics .

Implications for Health and Disease

The biological activities of D-Alanine, L-leucyl- extend to therapeutic applications:

- Antimicrobial Therapy : The ability of D-alanine to inhibit bacterial growth positions it as a candidate for developing new antibiotics or adjunct therapies.

- Neurological Disorders : Given its involvement in neurotransmission, further research into D-Alanine's role could lead to novel treatments for conditions like schizophrenia or Alzheimer's disease where glutamate signaling is disrupted.

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQGMTRYSIHDAC-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426304 | |

| Record name | D-Alanine, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17664-98-1 | |

| Record name | L-Leucyl-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17664-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Alanine, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.